molecular formula C12H13N3O3S B7576482 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid

2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid

Cat. No. B7576482
M. Wt: 279.32 g/mol
InChI Key: TXCPPNUXJKJXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid is a chemical compound that has been studied for its potential use in scientific research. It is a pyrazole derivative that has shown promise in various applications, including as an anti-inflammatory agent and as a potential treatment for cancer.

Mechanism of Action

The mechanism of action of 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
In terms of its anti-cancer effects, studies have suggested that 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid has a number of biochemical and physiological effects. For example, it has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation.
In terms of its anti-cancer effects, studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid in lab experiments is that it has been shown to have anti-inflammatory and anti-cancer effects in animal models. This suggests that it may be useful in the development of new treatments for inflammatory diseases and cancer.
One limitation of using the compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its effects.

Future Directions

There are a number of future directions for research on 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid. One area of interest is the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Studies could focus on the compound's mechanism of action and its potential for use in clinical trials.
Another area of interest is the development of new treatments for cancer. Studies could focus on the compound's anti-cancer effects and its potential for use in combination with other anti-cancer agents.
Overall, 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid is a promising compound that has shown potential in a variety of scientific research applications. Further research is needed to fully understand its mechanism of action and its potential for use in the development of new treatments.

Synthesis Methods

The synthesis method for 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid involves a multi-step process that begins with the reaction of 3-thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-1H-pyrazole to form the desired pyrazole derivative.

Scientific Research Applications

2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that the compound has anti-inflammatory effects in animal models of inflammation, and it has been suggested that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the compound's potential as a treatment for cancer. Studies have shown that 2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid has anti-cancer effects in vitro, and it has been suggested that it may be useful in the treatment of various types of cancer.

properties

IUPAC Name

2-[4-(3-thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c16-11(4-3-10-2-1-5-19-10)14-9-6-13-15(7-9)8-12(17)18/h1-2,5-7H,3-4,8H2,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCPPNUXJKJXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCC(=O)NC2=CN(N=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid

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